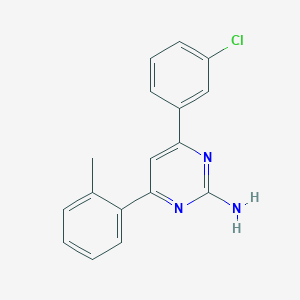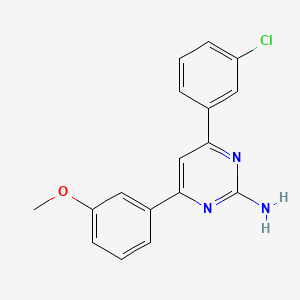
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4CPFPA) is an organic compound that is of great interest to scientists and researchers due to its wide range of applications in scientific research and laboratory experiments. 4CPFPA is a heterocyclic compound that contains a pyrimidine and a phenyl ring, both of which are connected by an amine group. The compound has been studied extensively in the past few decades, and its unique properties have made it a valuable tool in various scientific fields.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic reactions, such as the Biginelli reaction and the Hantzsch reaction. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been used as a fluorescent probe for the detection of various compounds, including proteins and nucleic acids.
Mécanisme D'action
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine and a phenyl ring, both of which are connected by an amine group. The compound has been studied extensively in the past few decades, and its unique properties have made it a valuable tool in various scientific fields. 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an agonist of the 5-HT2A receptor, a serotonin receptor that is involved in a variety of physiological processes, including mood regulation and appetite control. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation and appetite control. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. In addition, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a non-toxic, non-volatile compound that is relatively easy to synthesize and store. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is relatively stable in a variety of conditions and can be used in a variety of reactions. However, there are some limitations to using 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments. For example, the compound is sensitive to light and air, and therefore must be stored in tightly sealed containers in a dark and dry environment. Additionally, the compound is sensitive to heat and should not be exposed to temperatures above 80°C.
Orientations Futures
There are a number of potential future directions for research involving 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. For example, further research could be conducted to explore the compound's potential applications in medicine and drug development. Additionally, further research could be conducted to explore the compound's potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the compound's potential as a fluorescent probe for the detection of various compounds, including proteins and nucleic acids.
Méthodes De Synthèse
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Biginelli reaction, the Hantzsch reaction, and the Wittig reaction. The Biginelli reaction involves the condensation of an aldehyde, an ethyl acetoacetate, and a β-diketone in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, an amide, and an aromatic or aliphatic dicarboxylic acid in the presence of a base catalyst. The Wittig reaction involves the condensation of an aldehyde or ketone with a phosphonium salt in the presence of a base catalyst.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADXTDUCEWAKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














